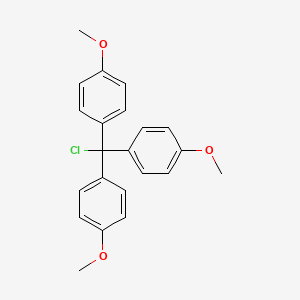

4,4',4''-Trimethoxytrityl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro-bis(4-methoxyphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFCMKPFILBCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198029 | |

| Record name | 4,4',4''-Trimethoxytrityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49757-42-8 | |

| Record name | 4,4′,4′′-Trimethoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49757-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Trimethoxytrityl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049757428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4',4''-Trimethoxytrityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trimethoxytrityl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4',4''-Trimethoxytrityl Chloride: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Trimethoxytrityl chloride (TMTr-Cl) is a specialized protecting group reagent widely employed in organic synthesis, most notably in the automated synthesis of oligonucleotides, a cornerstone of modern drug development and molecular biology. Its three methoxy groups enhance the stability of the corresponding trityl cation, allowing for its removal under milder acidic conditions compared to its less substituted counterparts, such as the dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups. This property is crucial for the integrity of acid-sensitive linkages in complex biomolecules. This guide provides a comprehensive overview of the fundamental properties of TMTr-Cl, detailed experimental protocols, and its primary applications.

Core Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₁ClO₃ | [1][2] |

| Molecular Weight | 368.85 g/mol | [1][2] |

| Appearance | Off-white to orange powder | [3][4] |

| Melting Point | 146-148 °C | [3] |

| Boiling Point | 497.8 °C at 760 mmHg | [3] |

| Density | 1.166 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and pyridine. | [4] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the methoxy protons and the aromatic protons of the three phenyl rings. |

| ¹³C NMR | Resonances for the methoxy carbons, the aromatic carbons, and the central trityl carbon.[5] |

| FT-IR | Characteristic absorption bands for C-O stretching of the methoxy groups, C-H stretching of the aromatic rings, and C-Cl stretching. |

| UV-Vis | The trimethoxytrityl cation, formed upon cleavage in acidic media, exhibits a strong absorbance maximum, which is useful for monitoring reaction progress.[6][7] |

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory from its corresponding alcohol, tris(4-methoxyphenyl)methanol. A general and effective method involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis from Tris(4-methoxyphenyl)methanol

Materials:

-

Tris(4-methoxyphenyl)methanol

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous pyridine or triethylamine (optional, as an acid scavenger)

-

Anhydrous diethyl ether or pentane for precipitation

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)

Procedure using Thionyl Chloride:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve tris(4-methoxyphenyl)methanol in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a slight excess (typically 1.1 to 1.5 equivalents) of thionyl chloride dropwise via a syringe or dropping funnel.[8] If desired, a small amount of anhydrous pyridine can be added to the reaction mixture to neutralize the HCl gas produced.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all traces of thionyl chloride as it can interfere with subsequent reactions. Co-evaporation with an anhydrous solvent like toluene can aid in this process.

-

Purification: The crude product is often a solid or a viscous oil. It can be purified by recrystallization or by precipitation. Dissolve the crude product in a minimal amount of anhydrous dichloromethane and add anhydrous diethyl ether or pentane until the product precipitates.

-

Isolation and Storage: Collect the solid product by filtration, wash with cold anhydrous diethyl ether or pentane, and dry under vacuum. Store the final product under an inert atmosphere in a desiccator, as it is sensitive to moisture.[3]

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for primary hydroxyl groups, particularly in the synthesis of nucleosides and oligonucleotides.

Protection of Primary Hydroxyl Groups

The tritylation of a primary alcohol is a straightforward reaction, typically carried out in the presence of a non-nucleophilic base like pyridine, which also serves as the solvent.

Materials:

-

Substrate containing a primary hydroxyl group (e.g., a nucleoside)

-

This compound

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM, optional)

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Drying the Substrate: Ensure the substrate is anhydrous by co-evaporation with anhydrous pyridine.

-

Reaction: Dissolve the anhydrous substrate in anhydrous pyridine. Add this compound (typically 1.1 to 1.5 equivalents) in one portion. The reaction is usually stirred at room temperature and can take several hours to a few days, depending on the reactivity of the substrate. The reaction progress is monitored by TLC.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and add a small amount of methanol to quench any unreacted TMTr-Cl.

-

Workup: Remove the pyridine by evaporation under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5'-O-TMTr protected product.

Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent for the 5'-hydroxyl protection of nucleoside phosphoramidites used in automated solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation.[9][10]

References

- 1. rsc.org [rsc.org]

- 2. biosynth.com [biosynth.com]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. publication-theses.unistra.fr [publication-theses.unistra.fr]

- 8. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]

- 9. atdbio.com [atdbio.com]

- 10. blog.invitek.com [blog.invitek.com]

An In-Depth Technical Guide to 4,4',4''-Trimethoxytrityl Chloride

CAS Number: 49757-42-8

Synonyms: 4,4',4''-Trimethoxytriphenylmethyl chloride, Chlorotris(4-methoxyphenyl)methane, TMT-Cl

This technical guide provides a comprehensive overview of 4,4',4''-Trimethoxytrityl chloride (TMT-Cl), a crucial reagent in modern organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and primary applications, with a focus on its role as a protecting group in the chemical synthesis of oligonucleotides.

Core Compound Data

This compound is a derivative of trityl chloride, featuring three methoxy groups on the phenyl rings. These electron-donating groups enhance the stability of the corresponding trityl cation, making the TMT group more acid-labile and easier to remove compared to the parent trityl or dimethoxytrityl (DMT) groups. This property is particularly advantageous in the synthesis of sensitive biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₁ClO₃ |

| Molecular Weight | 368.85 g/mol [1] |

| Appearance | Off-white to orange powder[2] |

| Melting Point | 146-148 °C (lit.)[3][4] |

| Purity | ≥99% (HPLC)[2] |

| Solubility | Soluble in organic solvents like dichloromethane, pyridine, and tetrahydrofuran. |

| Storage Conditions | Store at 0-8 °C, moisture sensitive[1][2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Value |

| SMILES String | COc1ccc(cc1)C(Cl)(c2ccc(OC)cc2)c3ccc(OC)cc3 |

| InChI | 1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3 |

| InChI Key | OBFCMKPFILBCSQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from anisole and a suitable carbon trihalide, followed by the conversion of the resulting triaryl methanol to the corresponding chloride.

Experimental Protocol: Synthesis of Tris(4-methoxyphenyl)methanol

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: In the flask, magnesium turnings are reacted with 4-bromoanisole in anhydrous diethyl ether to form 4-methoxyphenylmagnesium bromide.

-

Reaction with Diethyl Carbonate: Diethyl carbonate is dissolved in anhydrous diethyl ether and added dropwise to the Grignard reagent at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield tris(4-methoxyphenyl)methanol as a white solid.

Experimental Protocol: Conversion to this compound

-

Reaction Setup: Tris(4-methoxyphenyl)methanol is dissolved in a minimal amount of a suitable anhydrous solvent, such as dichloromethane or toluene, in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Chlorination: Acetyl chloride or thionyl chloride is added dropwise to the solution at 0 °C.

-

Reaction Progression: The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.

-

Workup: The solvent and excess reagent are removed under reduced pressure. The residue is co-evaporated with toluene to remove traces of the chlorinating agent.

-

Purification: The resulting solid is triturated with a non-polar solvent like hexane to induce crystallization and remove impurities, yielding this compound.

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for primary hydroxyl functions, particularly in the synthesis of nucleosides, nucleotides, and oligonucleotides. It is also utilized in the synthesis of complex organic molecules where selective protection of a primary alcohol is required.

Protection of Primary Hydroxyl Groups

The TMT group is introduced by reacting the alcohol with TMT-Cl in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

-

Preparation: Anhydrous thymidine is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Reaction: this compound (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.

-

Monitoring: The reaction is monitored by TLC until the thymidine is consumed.

-

Workup: The reaction mixture is quenched with methanol and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 5'-O-(4,4',4''-trimethoxytrityl)thymidine.

Solid-Phase Oligonucleotide Synthesis

The most prominent application of trityl-based protecting groups, including TMT-Cl, is in automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The TMT group protects the 5'-hydroxyl of the nucleoside phosphoramidite building blocks and the growing oligonucleotide chain. Its acid lability allows for its selective removal at the beginning of each synthesis cycle.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleotide to the growing chain.

Experimental Protocol: Automated Solid-Phase Synthesis of a Short DNA Oligonucleotide (e.g., 5'-TTT-3')

This protocol outlines the synthesis of a trithymidine oligonucleotide on a controlled pore glass (CPG) solid support functionalized with the first thymidine nucleoside.

Reagents and Solutions:

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

-

Phosphoramidite Solution: 0.1 M Thymidine phosphoramidite in acetonitrile.

-

Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle (repeated for each nucleotide addition):

-

Cycle 1: Addition of the second Thymidine

-

Deblocking (Detritylation): The CPG support is washed with acetonitrile. The deblocking solution is passed through the synthesis column for 60-90 seconds to remove the 5'-DMT group from the support-bound thymidine. The column is then washed thoroughly with acetonitrile to remove the acid and the cleaved trityl cation.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the column and allowed to react for 60-120 seconds. The column is then washed with acetonitrile.

-

Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. The reaction proceeds for 30-60 seconds, followed by an acetonitrile wash.

-

Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester. The reaction time is 30-60 seconds, followed by a final acetonitrile wash.

-

-

Cycle 2: Addition of the third Thymidine

-

The four steps of deblocking, coupling, capping, and oxidation are repeated as in Cycle 1, using thymidine phosphoramidite.

-

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed.

-

Cleavage from Support: The CPG support is transferred to a screw-cap vial. Concentrated ammonium hydroxide (28-30%) is added to the vial. The vial is sealed and incubated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

-

Workup: The vial is cooled to room temperature, and the supernatant containing the crude oligonucleotide is transferred to a new tube. The CPG is washed with water, and the washings are combined with the supernatant.

-

Final Deprotection (if DMT-on): If the final 5'-DMT group was left on for purification purposes ("DMT-on" synthesis), it is removed by treating the oligonucleotide with 80% aqueous acetic acid for 15-30 minutes at room temperature. The reaction is then quenched by the addition of a buffer.

-

Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification to yield the final product.

Logical Workflow Diagram

The following diagram illustrates the overall workflow from the synthesis of the protecting agent to its application in creating a final, purified oligonucleotide.

Conclusion

This compound is an indispensable tool in the field of nucleic acid chemistry and the broader landscape of organic synthesis. Its enhanced acid lability provides a significant advantage for the protection of primary hydroxyl groups in sensitive molecules. The detailed protocols and workflows presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of the synthesis and application of this versatile reagent, facilitating its effective use in the laboratory.

References

The Core Mechanism of 4,4',4''-Trimethoxytrityl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action, experimental protocols, and practical applications of 4,4',4''-Trimethoxytrityl chloride (MMT-Cl). Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemistry of MMT-Cl as a crucial protecting group in modern organic synthesis, particularly in the construction of complex biomolecules like oligonucleotides.

Introduction: The Role of this compound in Organic Synthesis

This compound is a versatile reagent primarily utilized for the protection of primary hydroxyl groups, and to a lesser extent, amino and thiol groups.[1][2] Its application is particularly prominent in the field of nucleic acid chemistry, where it serves as a cornerstone for the automated solid-phase synthesis of DNA and RNA.[1] The MMT group offers a balance of stability under various reaction conditions and facile removal under specific, mild acidic conditions, making it an invaluable tool for multi-step synthetic strategies.[3] The three methoxy groups on the phenyl rings play a critical role in stabilizing the corresponding carbocation, which is central to its mechanism of action.[3]

Mechanism of Action: A Tale of Two Reactions

The utility of MMT-Cl lies in its reversible application, encompassing a protection (tritylation) and a deprotection (detritylation) step. The underlying mechanism for these transformations is rooted in the principles of nucleophilic substitution, proceeding through a stabilized carbocation intermediate.

Protection of Primary Hydroxyl Groups

The protection of a primary alcohol with MMT-Cl typically proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is characterized by the formation of the highly stable 4,4',4''-trimethoxytrityl carbocation.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid generated during the reaction.[3]

Deprotection of 4,4',4''-Trimethoxytrityl Ethers

The removal of the MMT group is typically achieved under mild acidic conditions. The increased stability of the trimethoxytrityl cation allows for the use of weaker acids compared to other trityl derivatives, providing a degree of orthogonality in complex syntheses. The deprotection is essentially the reverse of the protection reaction, initiated by protonation of the ether oxygen.

Commonly used reagents for detritylation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous acetic acid.[4][5]

Quantitative Data and Reaction Conditions

The efficiency of both the protection and deprotection reactions is highly dependent on the specific substrate and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Conditions for the Protection of Primary Alcohols with MMT-Cl

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nucleoside | Pyridine | Pyridine | Room Temp | 2 - 4 | > 90 |

| Amino alcohol | Triethylamine | DMF | Room Temp | 1 - 3 | 85 - 95 |

| Aliphatic diol | DIPEA | DCM | 0 to Room Temp | 4 - 8 | 80 - 90 |

Table 2: Conditions for the Deprotection of MMT Ethers

| Substrate | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) |

| MMT-protected oligonucleotide | 20% Acetic Acid | Water | Room Temp | 1 h | > 95 |

| MMT-protected peptide (on resin) | 2% TFA, 5% TIS | DCM | Room Temp | 5 x 10 min | ~54 (alkylated)[6] |

| MMT-protected nucleo alanine | TFA | N/A | Room Temp | N/A | Quantitative |

| MMT-protected amine | Neutral aqueous conditions | Water | 60 | 1 h | Quantitative[7] |

Experimental Protocols

The following are detailed experimental protocols for the protection of a nucleoside's 5'-hydroxyl group and the subsequent deprotection of the MMT group.

Protocol for the Synthesis of a 5'-O-(4,4',4''-Trimethoxytrityl)-Nucleoside

Objective: To selectively protect the 5'-primary hydroxyl group of a nucleoside.

Materials:

-

Nucleoside (e.g., Thymidine)

-

This compound (MMT-Cl)

-

Anhydrous Pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The nucleoside is co-evaporated with anhydrous pyridine multiple times to ensure dryness and then dissolved in anhydrous pyridine.

-

To this solution, 1.1 to 1.5 equivalents of MMT-Cl are added portion-wise at room temperature with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a small amount of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the 5'-O-MMT-nucleoside.

Protocol for the Deprotection of a 5'-O-(4,4',4''-Trimethoxytrityl)-Oligonucleotide

Objective: To remove the 5'-MMT protecting group from a purified oligonucleotide.

Materials:

-

Purified 5'-O-MMT-oligonucleotide

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

The purified, MMT-on oligonucleotide is dissolved in a solution of 80% aqueous acetic acid (e.g., 80 parts acetic acid to 20 parts water).[5]

-

The solution is kept at room temperature for 1 hour.[5] The solution may become cloudy due to the precipitation of trimethoxytrityl alcohol.

-

The trimethoxytrityl alcohol byproduct is extracted with ethyl acetate (3 times).[5]

-

The aqueous layer containing the deprotected oligonucleotide is collected.

-

The deprotected oligonucleotide can then be desalted using standard methods (e.g., size-exclusion chromatography or ethanol precipitation).

Conclusion

This compound is a highly effective and versatile protecting group for primary hydroxyl functions, integral to the synthesis of complex organic molecules. Its mechanism of action, centered around the formation of a stable carbocation, allows for both efficient introduction and mild, selective removal. The experimental protocols and quantitative data presented in this guide offer a practical framework for the successful application of MMT-Cl in a research and development setting. A thorough understanding of its chemistry is paramount for any scientist working in the field of nucleoside and oligonucleotide chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. biotage.com [biotage.com]

- 7. glenresearch.com [glenresearch.com]

4,4',4''-Trimethoxytrityl chloride molecular weight and formula

An In-depth Technical Guide to 4,4',4''-Trimethoxytrityl Chloride

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This guide provides core technical data and illustrative diagrams for this compound, a key reagent often used in organic synthesis, particularly for the protection of primary hydroxyl groups in nucleosides, nucleotides, and carbohydrates.

Core Chemical Properties

This compound, also known as MMT-Cl, is a derivative of trityl chloride. The three methoxy groups on the phenyl rings enhance the stability of the trityl cation, allowing for its removal under milder acidic conditions compared to the parent trityl group. This property is crucial in the multi-step synthesis of complex molecules where other acid-labile protecting groups are present.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C22H21ClO3[1][2][3][4] |

| Molecular Weight | 368.85 g/mol [1][2][3][5] |

| Linear Formula | (CH3OC6H4)3CCl[5] |

| CAS Number | 49757-42-8[1][2][3] |

Molecular Structure and Composition

The structure of this compound consists of a central carbon atom bonded to a chlorine atom and three methoxy-substituted phenyl rings. This structure is the basis for its utility as a protecting group.

Caption: Molecular components of this compound.

Experimental Protocols

The primary application of this compound is in the protection of primary alcohols. Below is a generalized experimental protocol for this reaction.

Objective: To protect a primary hydroxyl group in a substrate (e.g., a nucleoside) using this compound.

Materials:

-

Substrate with a primary hydroxyl group

-

This compound (1.1 equivalents)

-

Anhydrous pyridine (solvent)

-

4-(Dimethylamino)pyridine (DMAP, catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

Dissolve the substrate in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add this compound and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4,4',4''-trimethoxytrityl-protected product.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the protection reaction protocol.

Caption: Workflow for the protection of a primary alcohol.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | CAS: 49757-42-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 4,4 ,4 -Trimethoxytrityl chloride technical grade 49757-42-8 [sigmaaldrich.com]

4,4',4''-Trimethoxytrityl Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Trimethoxytrityl chloride (TMT-Cl), a derivative of triphenylmethyl chloride, is a pivotal protecting group in organic synthesis, particularly in the automated synthesis of oligonucleotides. Its bulky nature allows for the selective protection of primary hydroxyl groups, and the three methoxy groups enhance the stability of the resulting trityl cation, facilitating its removal under mild acidic conditions. The solubility of TMT-Cl in various organic solvents is a critical parameter for its effective use in synthetic protocols, influencing reaction kinetics, yield, and purity of the final product. This technical guide provides a comprehensive overview of the solubility of this compound in commonly used organic solvents, supported by experimental protocols and logical workflows.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, with its large, non-polar triphenylmethyl core and the moderately polar methoxy groups, results in good solubility in a range of aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, leads to hydrolysis, making these generally unsuitable for dissolution without degradation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its widespread use in organic synthesis and qualitative descriptions from various sources, the following table summarizes its solubility characteristics. The provided values are estimations based on typical concentrations used in reactions and should be considered as a guide for experimental design.

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Very Soluble | > 200 mg/mL |

| Chloroform | CHCl₃ | 4.1 | Very Soluble | > 200 mg/mL |

| Pyridine | C₅H₅N | 5.3 | Very Soluble | > 200 mg/mL |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | 50 - 100 mg/mL |

| Acetonitrile (ACN) | CH₃CN | 5.8 | Soluble | 50 - 100 mg/mL |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Soluble | 50 - 100 mg/mL |

| Ethyl Acetate | CH₃COOCH₂CH₃ | 4.4 | Moderately Soluble | 10 - 50 mg/mL |

| Toluene | C₇H₈ | 2.4 | Moderately Soluble | 10 - 50 mg/mL |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble | < 1 mg/mL |

| Water | H₂O | 10.2 | Insoluble | ~0.0014 mg/mL |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound. Given its moisture sensitivity, all experiments should be conducted under anhydrous conditions.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of TMT-Cl in a range of solvents.

Materials:

-

This compound

-

Anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

-

Small, dry test tubes or vials with caps

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of TMT-Cl to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Cap the test tube and vortex the mixture vigorously for 1 minute at room temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is partially soluble, add another 1 mL of the solvent and vortex again. Repeat until the solid dissolves or it becomes apparent that it is of low solubility.

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the approximate concentration of a saturated solution of TMT-Cl in a specific solvent.

Materials:

-

This compound

-

Anhydrous solvent of choice

-

Small, dry glass vial with a screw cap

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or heating block

-

Syringe with a filter (0.2 µm, PTFE)

-

Pre-weighed glass vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of TMT-Cl (e.g., 200 mg) to a dry glass vial containing a magnetic stir bar.

-

Add a known volume of the anhydrous solvent (e.g., 2 mL) to the vial.

-

Seal the vial and place it in a thermostatically controlled bath at 25°C.

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the filtered solution to a pre-weighed glass vial.

-

Evaporate the solvent from the vial under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a temperature below the decomposition point of TMT-Cl.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculate the mass of the dissolved TMT-Cl by subtracting the initial weight of the vial from the final weight.

-

The solubility can then be expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for solubility determination and the logical relationships in the application of this compound.

Caption: Workflow for qualitative solubility determination of TMT-Cl.

Caption: Solvent selection logic for using TMT-Cl in synthesis.

Conclusion

This compound exhibits excellent solubility in common aprotic organic solvents such as dichloromethane, chloroform, and pyridine, and good solubility in solvents like tetrahydrofuran, acetonitrile, and N,N-dimethylformamide. This solubility profile, combined with its reactivity and stability, makes it an indispensable tool in modern organic synthesis. The experimental protocols provided in this guide offer a framework for researchers to determine its solubility in specific solvent systems tailored to their experimental needs. Careful consideration of its moisture sensitivity is paramount to obtaining accurate and reproducible results.

An In-depth Technical Guide to the Spectral Data of 4,4',4''-Trimethoxytrityl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4,4',4''-Trimethoxytrityl chloride (TMTC). This compound is a vital reagent in organic synthesis, particularly in the protection of hydroxyl groups in nucleosides, carbohydrates, and other complex molecules during multi-step synthetic routes. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Spectroscopic Data

The following sections present the key spectral data for this compound. Due to the limited availability of publicly accessible raw spectral data, the presented values are a combination of reported data and predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the three methoxy-substituted phenyl rings and the protons of the methoxy groups themselves.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 6H | Aromatic Protons (ortho to C-Trityl) |

| ~ 6.90 - 6.80 | Multiplet | 6H | Aromatic Protons (meta to C-Trityl) |

| ~ 3.78 | Singlet | 9H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include those for the central trityl carbon, the aromatic carbons, and the methoxy carbons.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 158 - 160 | Aromatic Carbons (para to C-Trityl, C-OCH₃) |

| ~ 135 - 136 | Aromatic Carbons (ipso to C-Trityl) |

| ~ 130 - 131 | Aromatic Carbons (ortho to C-Trityl) |

| ~ 113 - 114 | Aromatic Carbons (meta to C-Trityl) |

| ~ 82 | Quaternary Trityl Carbon (C-Cl) |

| ~ 55 | Methoxy Carbons (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically acquired using a KBr wafer, displays characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (in -OCH₃) |

| ~ 1600 - 1580 | Strong | Aromatic C=C Stretch |

| ~ 1500 | Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | Aryl-O Stretch (asymmetric) |

| ~ 1175 | Strong | Aryl-O Stretch (symmetric) |

| ~ 1030 | Strong | C-O Stretch (in -OCH₃) |

| ~ 830 | Strong | para-Disubstituted Benzene C-H Bend |

| ~ 750 - 700 | Medium | C-Cl Stretch |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a Fourier Transform NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a longer acquisition time or a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Wafer Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Data Relationships

The following diagram illustrates the experimental workflow for obtaining and analyzing the spectral data of this compound.

An In-depth Technical Guide to the Nomenclature of 4,4',4''-Trimethoxytrityl chloride

This technical guide provides a comprehensive overview of the synonyms, alternative names, and identifiers for the chemical compound 4,4',4''-Trimethoxytrityl chloride. This information is crucial for researchers, scientists, and professionals in drug development to ensure accurate identification and sourcing of this important reagent.

Chemical Identity and Structure

This compound is a derivative of triphenylmethyl chloride (trityl chloride) with three methoxy groups attached to the para positions of the phenyl rings.[1] This substitution significantly influences the reactivity and properties of the molecule, making it a valuable protecting group in organic synthesis, particularly in nucleoside and oligonucleotide chemistry.[2]

Molecular Structure:

Caption: Molecular structure of this compound.

Synonyms and Alternative Names

The compound is known by a variety of names, which can be categorized into systematic, semi-systematic, and common or trivial names.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| Systematic (IUPAC) Name | 1,1',1''-(chloromethylidyne)tris(4-methoxybenzene)[3][4] |

| Alternative Systematic Name | 1-(chloro-bis(4-methoxyphenyl)methyl)-4-methoxybenzene[5] |

| Semi-Systematic Name | Chlorotris(4-methoxyphenyl)methane[3][4][6][7] |

| Common Abbreviation | TMT-Cl |

| Common Name | Tris(4-methoxyphenyl)methyl chloride[3][8] |

| Alternative Common Name | Tris(p-methoxyphenyl)chloromethane[8] |

| Alternative Common Name | 4,4',4''-Trimethoxytriphenylmethyl chloride[2][3][4][6][7][9] |

| Alternative Common Name | Trimethoxy trityl chloride[3][4] |

Identifiers

For unambiguous identification, several unique identifiers are assigned to this chemical substance.

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 49757-42-8[2][3][4][6][8][9][10] |

| EC Number | 256-474-6[3][8] |

| MDL Number | MFCD00008408[2][6] |

| PubChem CID | 630505[2][6] |

| BRN | 892836[4] |

| FDA UNII | Q56A3CAU82[5] |

Related Compounds and Their Nomenclature

Understanding the nomenclature of related trityl compounds can help in distinguishing this compound from its analogs.

Table 3: Nomenclature of Related Trityl Compounds

| Compound Name | Common Abbreviation | CAS Number | Key Difference |

| Triphenylmethyl chloride | TrCl[1] | 76-83-5 | Unsubstituted phenyl rings.[1] |

| 4-Methoxytrityl chloride | MMT-Cl | 14470-28-1 | One methoxy group. |

| 4,4'-Dimethoxytrityl chloride | DMT-Cl | 40615-36-9 | Two methoxy groups. |

| 4-Methyltrityl chloride | Mtt-Cl[11][12] | 23429-44-9 | One methyl group instead of methoxy.[11][13] |

| Tris(4-chlorophenyl)methyl chloride | 30288-63-8 | Three chloro groups instead of methoxy.[14] |

Logical Relationship of Nomenclature

The various names for this compound are derived from the base structure of triphenylmethyl chloride, also known as trityl chloride. The addition of three methoxy groups at the para positions of the phenyl rings leads to its specific nomenclature.

Caption: Derivation of nomenclature for this compound.

Experimental Protocols

While this guide focuses on nomenclature, the primary use of this compound is as a protecting group for primary hydroxyl functions, particularly in the synthesis of oligonucleotides. A general experimental protocol for the protection of an alcohol (ROH) is as follows:

General Protocol for Tritylation of a Primary Alcohol:

-

Dissolution: Dissolve the alcohol in a suitable anhydrous solvent (e.g., pyridine, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagent: Add this compound to the solution, typically in a slight molar excess (1.1-1.5 equivalents).

-

Base: A non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine may be added to scavenge the HCl byproduct. Pyridine can often serve as both the solvent and the base.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is typically quenched with a protic solvent like methanol. The product is then extracted with an organic solvent, washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 4,4',4''-trimethoxytrityl ether.

Note: Specific reaction conditions (solvent, temperature, reaction time) will vary depending on the substrate.

This guide provides a foundational understanding of the nomenclature and identification of this compound, essential for its correct application in research and development.

References

- 1. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound [drugfuture.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Buy this compound | 49757-42-8 [smolecule.com]

- 8. CAS # 49757-42-8, Tris(4-methoxyphenyl)methyl chloride, Tris(p-methoxyphenyl)chloromethane, Tris(p-methoxyphenyl)methyl chloride - chemBlink [chemblink.com]

- 9. This compound | 49757-42-8 | FT47010 [biosynth.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ruifuchem.com [ruifuchem.com]

- 12. 4-Methyltrityl Chloride(Mtt-Cl) - Creative Peptides [creative-peptides.com]

- 13. 4-Methyltrityl chloride | C20H17Cl | CID 4275903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Tris(4-chlorophenyl)methyl chloride | C19H12Cl4 | CID 14292465 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 4,4',4''-Trimethoxytrityl Chloride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Trimethoxytrityl chloride (TMT-Cl), and its closely related analogs monomethoxytrityl chloride (Mmt-Cl) and dimethoxytrityl chloride (DMT-Cl), are indispensable reagents in the fields of organic synthesis, molecular biology, and drug development. These compounds belong to the family of trityl protecting groups, which are characterized by their steric bulk and acid lability. The addition of electron-donating methoxy groups to the phenyl rings significantly influences the acid lability of the trityl group, allowing for a tunable deprotection strategy. This technical guide provides an in-depth overview of the primary applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their synthetic endeavors.

Core Application: A Versatile Protecting Group

The principal function of this compound and its analogs in research is to act as a protecting group for primary hydroxyl, amino, and thiol functionalities. The bulky nature of the trityl group provides steric hindrance, preventing the protected functional group from participating in subsequent chemical reactions. The key feature of these protecting groups is their sensitivity to acidic conditions, which allows for their removal (deprotection) under mild conditions that do not affect other, more robust protecting groups. This orthogonality is a cornerstone of modern multistep synthesis, particularly in the automated synthesis of biopolymers like oligonucleotides and peptides.

The acid lability of the trityl series of protecting groups follows the order: TMT > DMT > MMT > Trityl. This is due to the increasing stabilization of the carbocation intermediate formed during acid-catalyzed cleavage with each additional methoxy group.

Application in Oligonucleotide Synthesis

One of the most significant applications of trityl protecting groups, particularly DMT-Cl, is in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. In this process, the DMT group is used to protect the 5'-hydroxyl group of the nucleoside phosphoramidite building blocks.

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding one nucleotide to the growing chain. The workflow is as follows:

Experimental Protocol: 5'-O-DMT Protection of Thymidine

This protocol describes the initial step of preparing a nucleoside building block for phosphoramidite synthesis.

Materials:

-

Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Silver nitrate (AgNO₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Thymidine (1 equivalent) is co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.

-

Silver nitrate (1.2 equivalents) is added to the solution.

-

A solution of DMT-Cl (1.3 equivalents) in anhydrous THF is added dropwise to the mixture at room temperature with stirring.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is redissolved in DCM and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-(4,4'-dimethoxytrityl)thymidine.

| Parameter | Value | Reference |

| Starting Material | Thymidine | [1] |

| Protecting Agent | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | [1] |

| Solvent | Anhydrous Pyridine / THF | [1] |

| Reagents | Silver Nitrate | [1] |

| Reaction Time | Overnight | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 71% | [1] |

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, Mmt-Cl is used to protect the side chains of certain amino acids, most notably cysteine (thiol group) and lysine (amino group). The high acid lability of the Mmt group allows for its selective removal on the solid support without cleaving the peptide from the resin or removing other, more robust side-chain protecting groups (e.g., t-butyl based groups). This enables on-resin modification of the deprotected side chain, such as cyclization or labeling.

Orthogonal Protection Strategy in Fmoc-SPPS

The concept of orthogonality is crucial in complex peptide synthesis. It allows for the selective deprotection of one type of protecting group while others remain intact.

Experimental Protocol: On-Resin Deprotection of Fmoc-Cys(Mmt)-OH

This protocol details the selective removal of the Mmt group from a cysteine residue in a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing an Fmoc-Cys(Mmt) residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

-

N,N-Dimethylformamide (DMF)

Procedure:

-

The peptide-resin is swelled in DMF and then washed thoroughly with DCM.

-

A deprotection solution of 2% TFA and 5% TIS in DCM is prepared.

-

The deprotection solution is added to the resin, and the mixture is agitated for a specified time (e.g., 10 minutes).

-

The solution is drained, and the deprotection step is repeated multiple times to ensure complete removal of the Mmt group.

-

The resin is washed thoroughly with DCM and then with DMF to remove residual acid and the cleaved Mmt cation.

-

The resin with the free cysteine thiol is now ready for subsequent on-resin modification.

| Parameter | Value | Reference |

| Deprotection Reagent | 2% TFA in DCM | [2] |

| Scavenger | 5% TIS | [2] |

| Reaction Time | 5 x 10 minutes | [2] |

| Temperature | Room Temperature | [2] |

| Deprotection Efficiency | ~54% (total alkylated peptide) | [2] |

Note: The reported efficiency was determined after a subsequent alkylation step and may not solely reflect the deprotection yield. Further optimization of reaction time and TFA concentration may be required for complete deprotection.

Application in the Synthesis of Fine Chemicals and Protein Tagging Molecules

This compound is also employed in the synthesis of various fine chemicals. One notable application is in the preparation of protein tagging molecules. For instance, it can be used to synthesize S-protected mercaptoalkanoic acids, which can then be used to introduce a thiol group onto other molecules.

Experimental Protocol: Synthesis of 3-(monomethoxytrityl)thiopropanoic acid

This protocol describes the synthesis of an S-Mmt protected mercaptoalkanoic acid, a precursor for various bioconjugation applications.

Materials:

-

3-Mercaptopropionic acid

-

4-Methoxytrityl chloride (Mmt-Cl)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

3-Mercaptopropionic acid (1 equivalent) is dissolved in anhydrous DCM.

-

DIPEA (2.2 equivalents) is added to the solution, and the mixture is stirred at room temperature.

-

A solution of Mmt-Cl (1.1 equivalents) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

-

The reaction is quenched with saturated aqueous NH₄Cl, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization from a mixture of diethyl ether and hexane to yield the S-Mmt protected mercapto acid.

| Parameter | Value | Reference |

| Starting Material | 3-Mercaptopropionic acid | [3] |

| Protecting Agent | 4-Methoxytrityl chloride (Mmt-Cl) | [3] |

| Base | N,N'-Diisopropylethylamine (DIPEA) | [3] |

| Solvent | Anhydrous Dichloromethane (DCM) | [3] |

| Reaction Time | Several hours | [3] |

| Temperature | Room Temperature | [3] |

| Yield | Not specified, but generally high for this type of reaction. | [3] |

Conclusion

This compound and its analogs are powerful tools in the arsenal of synthetic chemists. Their tunable acid lability makes them ideal for protecting various functional groups in the multi-step synthesis of complex molecules. From the automated synthesis of DNA and RNA to the intricate construction of modified peptides and the preparation of specialized chemical reagents, the trityl family of protecting groups continues to play a pivotal role in advancing research and development in chemistry, biology, and medicine. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers utilizing these essential reagents in their work.

References

Monomethoxytrityl Chloride (MMT-Cl): A Comprehensive Technical Guide

Introduction:

Monomethoxytrityl chloride (MMT-Cl), also known as 4-methoxytriphenylmethyl chloride, is a crucial reagent in organic synthesis, particularly valued for its role as a protecting group.[1] Its primary application lies in the selective protection of primary hydroxyl groups, a fundamental step in the synthesis of oligonucleotides (DNA and RNA), peptides, and other complex organic molecules.[2][3][4] The MMT group offers the advantage of being readily introduced and subsequently removed under mild acidic conditions, allowing for precise control over multi-step synthetic pathways. This technical guide provides an in-depth overview of the physical and chemical properties of MMT-Cl, detailed experimental protocols for its characterization, and insights into its applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of MMT-Cl are summarized below, providing a quick reference for laboratory use.

General and Structural Information

| Property | Value | Reference |

| Chemical Name | 4-Methoxytriphenylmethyl chloride | [1] |

| Synonyms | Monomethoxytrityl chloride, MMT-Cl, 4-Methoxytrityl chloride, p-Anisylchlorodiphenylmethane | [1][2][5] |

| CAS Number | 14470-28-1 | [1][2][5] |

| Molecular Formula | C₂₀H₁₇ClO | [1][2][5][6] |

| Molecular Weight | 308.81 g/mol | [2][5][6] |

| Appearance | Off-white to pale yellow or pink crystalline powder | [1][2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 122-124 °C | [1] |

| Boiling Point | 423.55 °C (rough estimate) | [1] |

| Solubility | Soluble in toluene. Generally soluble in chlorinated solvents (e.g., dichloromethane), and polar aprotic solvents (e.g., THF, acetone). | [1][4][7] |

| Stability | Moisture sensitive; store under dry, inert conditions. | [1][4] |

| Storage Temperature | 2-8 °C, in a dry, well-ventilated place. | [1][2][8] |

| Purity | Typically ≥97% (assay by titration or HPLC). | [2] |

Chemical Reactivity and Applications

The utility of MMT-Cl is centered on its reactivity with primary alcohols to form a stable ether linkage, effectively "protecting" the hydroxyl group from participating in subsequent reactions.

Protection of Primary Hydroxyl Groups

MMT-Cl is a preferred reagent for protecting the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis. The methoxy group on one of the phenyl rings increases the stability of the trityl cation formed during the reaction, making the MMT group more acid-labile than the unsubstituted trityl group. This allows for its selective removal without disturbing other acid-sensitive protecting groups.

The general workflow for the protection of a primary alcohol (R-OH) and its subsequent deprotection is illustrated below. The reaction is typically carried out in a non-protic solvent like pyridine, which also acts as a base to neutralize the HCl byproduct.

Other Synthetic Applications

Beyond nucleic acid chemistry, MMT-Cl is employed in:

-

Peptide and Carbohydrate Chemistry: For the protection of hydroxyl and amino groups.[3]

-

Pharmaceutical Development: To modify active pharmaceutical ingredients (APIs), potentially improving their stability or bioavailability.[2]

-

Synthesis of Complex Molecules: As a versatile protecting group in multi-step organic synthesis.[2]

Experimental Protocols

Characterization of MMT-Cl and monitoring its reactions involve standard analytical techniques.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic methods is used to confirm the identity and structure of MMT-Cl.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include peaks in the aromatic region (7.0-7.5 ppm) corresponding to the three phenyl rings, a singlet around 3.8 ppm for the methoxy (-OCH₃) protons, and potentially other signals depending on the solvent.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, the methoxy carbon, and the central quaternary carbon attached to the chlorine.

-

Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide detailed structural information.[11][12]

-

-

Infrared (IR) Spectroscopy:

-

Expected Absorptions: Characteristic peaks would include C-O stretching for the ether group (~1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and various peaks corresponding to the aromatic rings (C-H and C=C stretching).

-

Methodology: A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[12]

-

-

Mass Spectrometry (MS):

-

Expected Data: The mass spectrum should show a molecular ion peak corresponding to the mass of the MMT cation ([C₂₀H₁₇O]⁺) after the loss of the chloride ion. Fragmentation patterns would correspond to the loss of various parts of the molecule.

-

Methodology: The sample is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured.[12]

-

Chromatographic Analysis for Purity Assessment

Chromatography is essential for determining the purity of MMT-Cl and for monitoring the progress of reactions in which it is used.

-

High-Performance Liquid Chromatography (HPLC):

-

Methodology: A solution of MMT-Cl is injected into an HPLC system. A non-polar stationary phase (e.g., C18 silica) is typically used with a polar mobile phase (e.g., a mixture of acetonitrile and water). Compounds are separated based on their polarity, and a UV detector is used to quantify the separated components. Purity is determined by the relative area of the main peak.[2]

-

-

Thin-Layer Chromatography (TLC):

-

Methodology: TLC is a quick and inexpensive method to monitor reaction progress.[13][14] A small spot of the reaction mixture is applied to a silica gel plate (stationary phase). The plate is then placed in a chamber with a solvent system (mobile phase).[15][16] Less polar compounds travel further up the plate. The spots can be visualized under UV light or with a chemical stain.[14][15] This allows for a rapid assessment of the consumption of starting material and the formation of the product.[17]

-

Safety and Handling

MMT-Cl is an irritant and requires careful handling.[1]

-

Hazards: Causes skin and eye irritation.[1][8] May cause respiratory irritation. The compound is moisture-sensitive.

-

Precautions: Handle in a well-ventilated area or fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][18] Avoid breathing dust.

-

Storage: Keep the container tightly closed and store in a cool (2-8°C), dry place away from moisture and incompatible materials like strong oxidizing agents.[1][8][19]

-

First Aid: In case of contact, wash skin thoroughly with soap and water.[8] If in eyes, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[8]

Conclusion

Monomethoxytrityl chloride (MMT-Cl) is a cornerstone protecting group in modern organic synthesis. Its well-defined physical properties, predictable chemical reactivity, and the ease of its introduction and removal make it an invaluable tool for the synthesis of biopolymers and complex organic molecules. A thorough understanding of its characteristics, handling procedures, and the analytical methods used for its characterization is essential for its effective and safe use in research and development.

References

- 1. 4-Methoxytriphenylmethyl chloride | 14470-28-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Monomethoxytrityl chloride [myskinrecipes.com]

- 4. 4-Methoxytrityl chloride, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-Methoxytrityl Chloride 98% - Peptide Synthesis | Advent [adventchembio.com]

- 6. chemgenes.com [chemgenes.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. chembk.com [chembk.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 4,4',4''-Trimethoxytrityl Chloride in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the automated and efficient production of custom DNA and RNA sequences. A critical component of this methodology is the use of protecting groups to ensure the specific and controlled formation of the desired phosphodiester linkages. The 5'-hydroxyl group of the nucleoside phosphoramidites is typically protected by a trityl group, which is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.

While the 4,4'-dimethoxytrityl (DMT) group is the most commonly used 5'-hydroxyl protecting group, the 4,4',4''-trimethoxytrityl (TMT) group offers distinct advantages due to its increased acid lability.[1][2] The additional methoxy group on the TMT moiety further stabilizes the trityl cation formed during detritylation, allowing for the use of milder acidic conditions for its removal.[3][4] This can be particularly beneficial for the synthesis of sensitive or modified oligonucleotides where exposure to strong acids can lead to side reactions such as depurination.[5][6]

This document provides a detailed application note and protocol for the use of 4,4',4''-Trimethoxytrityl chloride (TMT-Cl) in the preparation of TMT-protected nucleosides and their subsequent use in automated solid-phase oligonucleotide synthesis.

Advantages of 4,4',4''-Trimethoxytrityl (TMT) Protection

The primary advantage of the TMT group over the more common DMT group is its enhanced acid lability. This property allows for:

-

Milder Detritylation Conditions: The TMT group can be removed using weaker acids or lower concentrations of standard acids, reducing the risk of acid-catalyzed side reactions.[1][2]

-

Faster Detritylation: The increased rate of cleavage can shorten the overall cycle time in automated synthesis.

-

Improved Yields for Sensitive Oligonucleotides: By minimizing side reactions, the use of TMT protection can lead to higher yields of the desired full-length oligonucleotide, especially for sequences containing sensitive or modified bases.

Comparative Acid Lability of Trityl Protecting Groups

The acid lability of trityl groups is directly related to the electron-donating nature of the substituents on the phenyl rings. The more electron-donating groups present, the more stable the resulting carbocation, and thus the more labile the protecting group.

| Protecting Group | Structure | Relative Acid Lability |

| Trityl (Tr) | Triphenylmethyl | Base |

| Monomethoxytrityl (MMT) | 4-methoxytrityl | More labile than Tr |

| Dimethoxytrityl (DMT) | 4,4'-dimethoxytrityl | More labile than MMT[3][4] |

| Trimethoxytrityl (TMT) | 4,4',4''-trimethoxytrityl | Most labile [1][2] |

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4,4',4''-Trimethoxytrityl)-Nucleosides

This protocol describes the general procedure for the protection of the 5'-hydroxyl group of a nucleoside with TMT-Cl.

Materials:

-

Nucleoside (e.g., deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine)

-

This compound (TMT-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Dry the nucleoside by co-evaporation with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add TMT-Cl (1.1 to 1.5 equivalents) to the solution in portions at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quench the reaction by adding methanol.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to obtain the 5'-O-TMT-protected nucleoside.

Protocol 2: Solid-Phase Oligonucleotide Synthesis using TMT-Protected Phosphoramidites

This protocol outlines the steps in an automated solid-phase oligonucleotide synthesis cycle using TMT-protected nucleoside phosphoramidites. The cycle is repeated for each nucleotide to be added to the growing chain.

Reagents for Automated Synthesis:

-

TMT-protected nucleoside phosphoramidites (dissolved in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

-

Detritylation solution (e.g., 1-2% Dichloroacetic acid (DCA) or 2-3% Trichloroacetic acid (TCA) in dichloromethane). Note: The concentration and/or contact time should be reduced compared to standard DMT protocols.

-

Capping solution A (e.g., Acetic anhydride/Pyridine/THF)

-

Capping solution B (e.g., 16% N-Methylimidazole in THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Washing solvent (Acetonitrile)

Automated Synthesis Cycle:

| Step | Reagent(s) | Purpose | Typical Duration (for DMT) | Recommended Adjustment for TMT |

| 1. Detritylation | 1-2% DCA or 2-3% TCA in DCM | Removal of the 5'-TMT protecting group | 60-120 seconds | Reduce time to 30-60 seconds or lower acid concentration |